5-(4-Bromo-benzyl)-2H-tetrazole
Overview
Description
5-(4-Bromo-benzyl)-2H-tetrazole: is an organic compound that features a tetrazole ring substituted with a 4-bromo-benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-benzyl)-2H-tetrazole typically involves the reaction of 4-bromo-benzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the azide ion displaces the chloride ion, forming the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromo-benzyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted benzyl derivatives.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
Chemistry: 5-(4-Bromo-benzyl)-2H-tetrazole is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Tetrazole derivatives are known for their bioactivity, and the 4-bromo-benzyl group can enhance binding affinity to biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It can also serve as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-benzyl)-2H-tetrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes. The 4-bromo-benzyl group can enhance lipophilicity, improving cell membrane permeability and target binding.
Comparison with Similar Compounds
- 5-(4-Chloro-benzyl)-2H-tetrazole
- 5-(4-Methyl-benzyl)-2H-tetrazole
- 5-(4-Fluoro-benzyl)-2H-tetrazole
Comparison:
- Uniqueness: The presence of the bromine atom in 5-(4-Bromo-benzyl)-2H-tetrazole imparts unique reactivity compared to its chloro, methyl, and fluoro analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
- Reactivity: The bromine atom can participate in specific substitution and coupling reactions that may not be as efficient with other substituents.
- Applications: While all these compounds can be used in organic synthesis and medicinal chemistry, the specific properties of the bromine atom can make this compound more suitable for certain applications, such as in the development of brominated pharmaceuticals or materials.
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDQYGUQAPOOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127152-64-1 | |
Record name | 5-[(4-bromophenyl)methyl]-1H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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